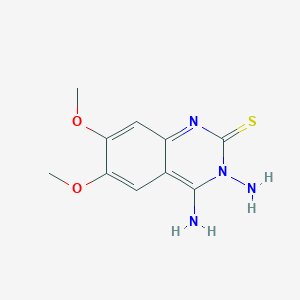

3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is an organic compound that has been studied intensively due to its potential applications in a variety of fields. This compound belongs to the class of quinazolinethiones, which are a group of heterocyclic compounds that contain sulfur and nitrogen atoms. 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione has been studied for its medicinal, agricultural, and industrial applications.

Applications De Recherche Scientifique

Overview of Heterocyclic Amines and Related Compounds

Bioavailability and Metabolic Pathways

Studies have investigated the bioavailability, metabolic pathways, and potential health impacts of HCAs, compounds related to "3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione." For example, the presence of carcinogenic HCAs in the urine of healthy volunteers consuming a normal diet suggests continuous exposure to these compounds through dietary sources. This points to a potential area of study for related compounds regarding their metabolism and excretion in humans and their implications for health (Wakabayashi et al., 1993; Sinha et al., 1995).

Mechanisms of Action and Health Impacts

Research has also delved into the mechanisms of action of HCAs and their potential health impacts. For instance, studies on MeIQx, a specific HCA, explore its metabolism and the formation of DNA adducts, offering a model for understanding the carcinogenic potential of similar compounds. These insights are crucial for evaluating the risks associated with exposure to HCAs and related chemicals (Stillwell et al., 1994).

Dietary Assessment and Exposure

The dietary assessment of xenobiotics derived from food processing, including HCAs, highlights the importance of understanding dietary sources and patterns of exposure. This research area is critical for developing strategies to minimize risk and understand the dietary behaviors associated with exposure to potentially harmful compounds (Zapico et al., 2022).

Mécanisme D'action

Target of Action

The primary target of the compound 3,4-diamino-6,7-dimethoxyquinazoline-2-thione is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .

Mode of Action

3,4-diamino-6,7-dimethoxyquinazoline-2-thione interacts with G9a and acts as a potent, substrate competitive inhibitor . It competes with the substrate for the active site of G9a, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of G9a by 3,4-diamino-6,7-dimethoxyquinazoline-2-thione affects the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a key process in epigenetic regulation . This methylation is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer .

Pharmacokinetics

Similar compounds have been optimized for in vivo work , suggesting that this compound may also have suitable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 3,4-diamino-6,7-dimethoxyquinazoline-2-thione’s action primarily involve changes in histone methylation patterns . By inhibiting G9a, this compound can alter the methylation status of histones, potentially affecting gene expression and cellular function .

Propriétés

IUPAC Name |

3,4-diamino-6,7-dimethoxyquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-3-5-6(4-8(7)16-2)13-10(17)14(12)9(5)11/h3-4H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJRTSRCNLQTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)

![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)